molecular formula C30H65N3O2 B12671290 N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate CAS No. 93839-42-0

N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate

Cat. No.: B12671290
CAS No.: 93839-42-0
M. Wt: 499.9 g/mol
InChI Key: RFFDHTBUJRKXJK-UHFFFAOYSA-N
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Description

N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate: is a chemical compound with the molecular formula C28H61N3.xC2H4O2. It is known for its unique structure, which includes long alkyl chains and an ethylenediamine core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate typically involves the reaction of ethylenediamine with octylamine and octyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reaction of ethylenediamine with octylamine to form N-[2-(octylamino)ethyl]ethylenediamine.

    Step 2: Alkylation of N-[2-(octylamino)ethyl]ethylenediamine with octyl chloride to form N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine.

    Step 3: Acetylation of the resulting compound with acetic acid to form N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate.

Industrial Production Methods

In industrial settings, the production of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

    Raw Material Preparation: Ensuring the purity of ethylenediamine, octylamine, and octyl chloride.

    Reaction Control: Maintaining optimal temperature, pressure, and reaction time.

    Purification: Using techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s long alkyl chains allow it to insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, its ethylenediamine core can chelate metal ions, affecting enzymatic activity and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dioctyl-N-[2-(hexylamino)ethyl]ethylenediamine acetate
  • N,N’-Dioctyl-N-[2-(decylamino)ethyl]ethylenediamine acetate
  • N,N’-Dioctyl-N-[2-(dodecylamino)ethyl]ethylenediamine acetate

Uniqueness

N,N’-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness in applications such as surfactants and drug delivery systems, where both solubility and membrane interaction are crucial.

Properties

CAS No.

93839-42-0

Molecular Formula

C30H65N3O2

Molecular Weight

499.9 g/mol

IUPAC Name

acetic acid;N,N'-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-24-27-31(26-21-18-15-12-9-6-3)28-25-30-23-20-17-14-11-8-5-2;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4)

InChI Key

RFFDHTBUJRKXJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCN(CCCCCCCC)CCNCCCCCCCC.CC(=O)O

Origin of Product

United States

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